2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one

Regioisomer differentiation Thiophene positional isomerism Structure-activity relationship

Access an underexplored sulfur-containing naphthopyran chemotype for kinase selectivity profiling. This compound features the validated DNA-PK naphtho[1,2-b]pyran-4-one scaffold with 2-(pyridin-4-yl) and 6-(thiophen-2-yl) substitution. • Matched regioisomeric pair with CAS 652138-13-1 (3-thienyl isomer) for systematic SAR of thiophene attachment geometry on target binding and metabolic stability. • Higher LogP (5.74) and TPSA (71.34 Ų) vs. the furan analog (UCCF-339) predict distinct cellular permeability for membrane-focused probe design. • Unannotated in ChEMBL, TTD, and GTPL as of 2026-ideal for diversity-oriented screening and novel target deconvolution without pre-existing pharmacological bias.

Molecular Formula C22H13NO2S
Molecular Weight 355.4 g/mol
CAS No. 652138-11-9
Cat. No. B12546024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one
CAS652138-11-9
Molecular FormulaC22H13NO2S
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=NC=C4)C5=CC=CS5
InChIInChI=1S/C22H13NO2S/c24-19-13-20(14-7-9-23-10-8-14)25-22-16-5-2-1-4-15(16)17(12-18(19)22)21-6-3-11-26-21/h1-13H
InChIKeySMSHOGYFULFHOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 652138-11-9: Structural & Physicochemical Baseline


2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one (CAS 652138-11-9) is a fully synthetic heterotricyclic small molecule belonging to the naphtho[1,2-b]pyran-4-one (benzo[h]chromen-4-one) class . It bears a pyridin-4-yl substituent at the 2-position and a thiophen-2-yl group at the 6-position of the fused tetracyclic core. Its molecular formula is C₂₂H₁₃NO₂S, with a monoisotopic mass of 355.06700 Da, a calculated LogP of 5.74, and a topological polar surface area (TPSA) of 71.34 Ų . The compound is catalogued within the UCCF screening library series and is structurally related to several analogs differing in heterocyclic substitution pattern (thiophen-3-yl, furan-2-yl) or core scaffold (benzopyran vs. naphthopyran), which serve as the primary comparators for this evidence guide [1].

Kinase inhibitor chemotype research (DNA-PK / PIKK family)
Thiophene regioisomer SAR studies (2-thienyl configuration)
High-lipophilicity chemical probe design context

Non-Interchangeability with In-Class Analogs


Within the naphtho[1,2-b]pyran-4-one series, seemingly minor structural variations—thiophene regioisomerism (2-thienyl vs. 3-thienyl), heteroatom substitution (thiophene vs. furan), and core scaffold size (naphthopyran vs. benzopyran)—produce measurably distinct physicochemical profiles that govern solubility, permeability, and target engagement potential. The thiophen-2-yl isomer (CAS 652138-11-9) carries a LogP of 5.74 and TPSA of 71.34 Ų, while the furan-2-yl analog (UCCF-339, CAS 652138-15-3) shows a lower LogP of 5.3 and reduced TPSA of 52.3 Ų, and the benzopyran version (UCCF 321, CAS 652138-04-0) deviates further in both molecular volume and aromatic surface area [1]. These differences alter pharmacokinetic behavior and biological recognition in ways that make generic substitution unreliable without explicit comparative functional data for the intended assay system [2].

Target: 2-Thienyl at C-6 Analog: 3-Thienyl (UCCF 333)
Thiophene regioisomerism may alter target-binding geometry and metabolic stability; no published comparative data available.
Target: Thiophene heterocycle Analog: Furan (UCCF-339)
Heteroatom substitution leads to distinct lipophilicity and polar surface area profiles, which may affect permeability and protein binding.
Target: Naphthopyran core Analog: Benzopyran (UCCF 321)
Scaffold expansion alters molecular volume and aromatic stacking; kinase inhibition profile may not transfer across cores.

Quantitative Differentiation vs. Closest Analogs


Thiophene Regioisomerism: 2-Thienyl vs. 3-Thienyl

The target compound features a thiophen-2-yl group at position 6, whereas its closest structural analog, UCCF 333 (CAS 652138-13-1), carries a thiophen-3-yl substituent at the same position . This regioisomeric difference alters the spatial orientation of the sulfur atom relative to the naphthopyran core. In heterocyclic SAR, thiophene 2- vs. 3-substitution is known to modulate electronic distribution (inductive and resonance effects) and steric accessibility, which can affect π-π stacking interactions with biological targets . While identical in molecular weight (355.41 Da), LogP (5.74), and TPSA (71.34 Ų), the two isomers are chromatographically separable and may exhibit divergent target-binding profiles. No published head-to-head biological comparison data were identified for these two specific isomers; therefore differentiation rests on the established principle that regioisomeric thiophene substitution yields non-interchangeable biological outcomes in heterocyclic drug discovery programs [1].

Thiophene Regioisomerism
Class-level
2-Thienyl vs 3-Thienyl (identical MW, LogP, TPSA)
Positional isomerism may affect binding geometry
No comparative bioactivity data; specify 2-thienyl isomer
Regioisomer differentiation Thiophene positional isomerism Structure-activity relationship

Thiophene vs. Furan Heteroatom Substitution

Replacement of the thiophen-2-yl group in the target compound with a furan-2-yl group yields UCCF-339 (CAS 652138-15-3; GTPL4337), which is catalogued as a Discovery agent in the Therapeutic Target Database (TTD) [1]. This heteroatom substitution produces measurable physicochemical divergence: the target compound (C₂₂H₁₃NO₂S) has a molecular weight of 355.41 Da, LogP of 5.74, and TPSA of 71.34 Ų, whereas UCCF-339 (C₂₂H₁₃NO₃) exhibits a lower molecular weight of 339.3 Da, a reduced LogP of 5.3, and a smaller TPSA of 52.3 Ų . The LogP difference of approximately 0.44 log units corresponds to a ~2.75-fold difference in octanol-water partition coefficient, indicating that the thiophene analog is significantly more lipophilic. The TPSA increase of 19.0 Ų (36% larger) for the thiophene analog predicts comparatively lower passive membrane permeability based on established drug-likeness models [2]. Furthermore, UCCF-339 bears a GTPL identifier (GTPL4337) in the IUPHAR/BPS Guide to Pharmacology database, indicating it has been annotated for pharmacological target interactions, whereas the target compound lacks such curated annotation as of the search date.

Thiophene vs Furan
Reported
LogP: 5.74 vs 5.3; TPSA: 71.3 vs 52.3 Ų; MW: 355.4 vs 339.3 Da
Higher lipophilicity and larger polar surface area predict lower passive permeability
Match assay system requirements (cellular vs biochemical)
Heteroatom substitution Thiophene vs. furan Physicochemical differentiation

Naphthopyran vs. Benzopyran Core Scaffold

The target compound contains the naphtho[1,2-b]pyran-4-one (benzo[h]chromen-4-one) core—a tetracyclic system incorporating a fused naphthalene ring—whereas UCCF 321 (CAS 652138-04-0) features the simpler 4H-1-benzopyran-4-one (chromen-4-one) tricyclic core with identical 2-(pyridin-4-yl) and 6-(thiophen-2-yl) substitution . The naphthalene fusion increases molecular weight by approximately 76 Da (from ~279 to 355 Da), expands the aromatic surface area, and enhances π-stacking capacity. Within the DNA-dependent protein kinase (DNA-PK) inhibitor field, the naphtho[1,2-b]pyran-4-one scaffold has been independently validated: NU7026 (2-(4-morpholinyl)-4H-naphtho[1,2-b]pyran-4-one, CAS 154447-35-5) is a well-characterized DNA-PK inhibitor with an IC₅₀ of 0.23 ± 0.01 μM, demonstrating that the naphthopyran core supports potent target engagement [1]. The benzopyran analog series, exemplified by UCCF-029 (CAS 2110-25-0; CHEMBL177991), has been explored in DNA-PK SAR studies where 2-amino substitution was found essential for activity; the 2-(pyridin-4-yl) substitution pattern represents a distinct pharmacophore that has not been fully characterized in the naphthopyran context [2]. No direct head-to-head comparison of naphthopyran vs. benzopyran variants bearing identical 2,6-substitution was identified in the public domain.

Core Scaffold
Class-level
Naphthopyran (MW ~355 Da) vs Benzopyran (MW ~279 Da). Reference: NU7026 (naphthopyran) DNA-PK IC50 0.23 µM
Naphthopyran scaffold validated DNA-PK chemotype; expanded aromatic surface may alter binding profile
Direct naphthopyran vs benzopyran head-to-head data not available
Scaffold hopping Naphthopyran vs. benzopyran DNA-PK inhibitor chemotype

Database Annotation & Pharmacological Curation Status

A comparative survey of public database annotation across the UCCF naphthopyran series reveals differential curation investment. UCCF-339 (furan analog, CAS 652138-15-3) holds a GTPL identifier (GTPL4337) in the IUPHAR/BPS Guide to Pharmacology database and is registered as a Discovery agent in the Therapeutic Target Database (TTD), indicating curated pharmacological target interaction data [1]. The target compound (CAS 652138-11-9) and the thiophene regioisomer UCCF 333 (CAS 652138-13-1) lack GTPL identifiers and TTD drug entries as of the search date. UCCF-029 (CAS 2110-25-0), the parent benzopyran without 6-substitution, is annotated as CHEMBL177991 and listed in the Probes & Drugs portal as a DNA-PK inhibitor chemotype [2]. This annotation gap means the target compound represents a comparatively under-characterized member of the series, which may present both an opportunity for novel discovery and a requirement for more extensive in-house characterization prior to use. Conversely, for applications where the thiophene-containing naphthopyran scaffold is specifically required (e.g., for sulfur-mediated interactions or metabolic stability studies), the target compound is the only option with the 2-thienyl configuration; the furan analog cannot substitute where sulfur-specific chemistry is mechanistically relevant .

Database Annotation
Reported
Annotated in 0 of 3 major databases (vs 2 of 3 for furan analog)
Under-characterized chemotype requires independent profiling
May offer novel discovery opportunity without pre-existing annotation bias
Database curation Pharmacological annotation Chemical probe prioritization

Procurement & Application Scenarios (CAS 652138-11-9)


DNA-PK & PI3K-Family Kinase Inhibitor Discovery

The naphtho[1,2-b]pyran-4-one scaffold is a validated chemotype for DNA-PK inhibition, with NU7026 demonstrating an IC₅₀ of 0.23 μM [1]. The target compound extends this scaffold with 2-(pyridin-4-yl) and 6-(thiophen-2-yl) substituents, offering an underexplored substitution pattern for kinase selectivity profiling. Its higher LogP (5.74 vs. 5.3 for the furan analog) and larger TPSA (71.34 vs. 52.3 Ų) predict distinct cellular permeability and protein-binding characteristics that may yield differential selectivity profiles across the PIKK family [2]. Procurement is indicated when a sulfur-containing heterocycle at position 6 is mechanistically desired (e.g., for potential sulfur-aromatic interactions in the kinase ATP-binding pocket) and when the 2-thienyl regioisomer is specifically required over the 3-thienyl variant .

SAR Studies of Thiophene Regioisomerism

The target compound (2-thienyl) and its positional isomer UCCF 333 (3-thienyl, CAS 652138-13-1) form a matched regioisomeric pair with identical molecular formulas and calculated LogP/TPSA values, enabling controlled comparison of thiophene attachment geometry on biological activity [1]. This pair is suitable for systematic SAR campaigns where the contribution of sulfur atom orientation to target binding, metabolic stability, or off-target profiles is being interrogated. Given the lack of published comparative data, procurement of both isomers for parallel testing represents a genuine opportunity to generate novel SAR insights within the naphthopyran chemical space [2].

Thiophene-Containing Chemical Probe Development

For chemical biology applications where the thiophene moiety serves as a functional handle (e.g., sulfur-specific metabolic oxidation studies, thiophene-based fluorescent probe design, or sulfur-mediated metal coordination), the target compound is the only member of the UCCF naphthopyran series that combines the naphthalene-fused chromen-4-one core with a 2-thienyl substituent [1]. The furan analog UCCF-339 cannot substitute due to the absence of sulfur; the 3-thienyl isomer UCCF 333 alters the vector of sulfur presentation. The compound's relatively high LogP (5.74) also makes it appropriate for membrane-permeability-focused probe design where moderate-to-high lipophilicity is advantageous [2].

Screening Library Diversification with Under-Annotated Chemotypes

Unlike UCCF-339 (which carries GTPL4337 annotation and TTD Discovery agent status) and UCCF-029 (annotated in ChEMBL as CHEMBL177991), the target compound lacks curated pharmacological database entries as of April 2026 [1]. This relative under-annotation makes it a valuable addition to diversity-oriented screening libraries seeking novel chemotypes without pre-existing target bias. Its inclusion enriches the thiophene-containing naphthopyran subspace, complementing the better-characterized furan and benzopyran analogs already present in many commercial collections [2]. Procurement for library expansion is recommended when the screening objective is novel target deconvolution rather than follow-up on known pharmacology .

Application
Selection Property
Validation Focus
DNA-PK / PIKK kinase inhibitor discovery
Naphthopyran scaffold with 2-thienyl substitution
Kinase selectivity profiling; permeability assessment
Regioisomeric SAR studies
Matched 2-thienyl / 3-thienyl isomeric pair
Regioisomer-specific binding and metabolic stability
Thiophene-containing chemical probe design
Unique 2-thienyl-naphthopyran for sulfur chemistry
Sulfur-mediated interactions; metabolic oxidation
Diversity-oriented screening library expansion
Under-annotated naphthopyran chemotype
Novel target deconvolution; unbiased screening
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